molecular formula C5H4ClN3O2 B1523544 2-Chloro-4-nitropyridin-3-amine CAS No. 1092352-67-4

2-Chloro-4-nitropyridin-3-amine

Cat. No.: B1523544
CAS No.: 1092352-67-4
M. Wt: 173.56 g/mol
InChI Key: WYVJCCYMXYVEMI-UHFFFAOYSA-N
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Description

2-Chloro-4-nitropyridin-3-amine is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Nitrosyl Complexes for Protein NO Transfer : A study by Patra and Mascharak (2003) introduced ruthenium(III) complexes that can rapidly deliver nitric oxide (NO) to proteins in aqueous solution upon exposure to UV light. This mechanism offers a clean and efficient way to transfer NO to proteins like myoglobin and cytochrome c oxidase, highlighting its potential in bioinorganic chemistry and related applications (Patra & Mascharak, 2003).

  • Kinetics of Nucleophilic Substitutions : Hamed's research on the kinetics of the reactions between 2-chloro-3-nitropyridine and nucleophiles such as piperidine and morpholine provides insights into the steric and electronic effects influencing substitution reactions. This study offers valuable information for designing synthetic pathways and understanding reaction mechanisms (Hamed, 1997).

Material Science and Catalysis

  • Graphene-Based Catalysts : The reduction of nitro compounds to amines using graphene-based catalysts was explored by Nasrollahzadeh et al. (2020). These findings underscore the role of graphene derivatives in enhancing the reduction rate of nitro compounds, potentially offering an environmentally friendly and efficient approach for the synthesis of amines from nitroarenes (Nasrollahzadeh et al., 2020).

Medicinal Chemistry and Drug Development

  • Amination of C(sp3)-H Bonds : Liu et al. (2013) discussed the amination of C(sp3)-H bonds using a nonheme iron catalyst, showcasing a novel method for the synthesis of aminated compounds. This process is significant for creating complex molecules with potential applications in drug development and organic synthesis (Liu et al., 2013).

Future Directions

For more detailed information, you can refer to relevant papers such as the one by Medviediev et al. on the supramolecular ordering of a triclinic polymorph . Additionally, explore the synthesis, crystal growth, and optical investigations documented by Daszkiewicz et al .

Properties

IUPAC Name

2-chloro-4-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVJCCYMXYVEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696008
Record name 2-Chloro-4-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-67-4
Record name 2-Chloro-4-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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